(E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)
Description
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c1-2-18-11(17)9(6-14)15-16-10-7(12)4-3-5-8(10)13/h3-5,16H,2H2,1H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNOGMHMEDVRQB-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC=C1F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC=C1F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various studies and data.
Chemical Structure
The compound's chemical formula is . The structure features a hydrazone linkage, which is pivotal for its biological interactions. The presence of the difluorophenyl group may enhance its lipophilicity and biological activity.
Biological Activities
Research indicates that hydrazones exhibit a wide range of biological activities. Below is a summary of the key activities associated with (E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate):
- Antimicrobial Activity : Hydrazones have been reported to possess significant antimicrobial properties against various pathogens. Studies suggest that the compound may inhibit bacterial growth effectively.
- Anticancer Properties : Hydrazones are known for their anticancer potential. Preliminary studies have shown that derivatives similar to (E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo settings .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, which is common among hydrazone derivatives .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various hydrazone derivatives on human cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (HCC827) cell lines, suggesting promising anticancer activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of hydrazones derived from similar structures. The study reported that compounds with a hydrazone linkage showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 μg/mL .
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | IC50 < 10 μM against MCF-7 cells | |
| Anti-inflammatory | Modulation of inflammatory markers |
The biological activity of (E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) is likely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The hydrazone functional group can participate in hydrogen bonding and π-stacking interactions, enhancing its binding affinity to target sites within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Hydrazine Derivatives
The synthesis of hydrazine derivatives often involves condensation reactions between hydrazines and ketones or aldehydes. For example, N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines (e.g., compounds 5a-i) are synthesized via refluxing substituted acetophenones with hydrazine derivatives in ethanol under acidic conditions . Comparatively, (E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) likely follows a similar pathway but substitutes the trifluoromethylphenyl group with a 2,6-difluorophenyl moiety and introduces a cyanoformate ester.
Fluorinated Aromatic Substituents
Fluorine substituents significantly influence molecular properties. In 13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, the 2,4-difluorophenyl group enhances metabolic stability compared to non-fluorinated analogs . The ortho-fluorine positions in 2,6-difluorophenyl derivatives also hinder rotational freedom, which could stabilize the E-configuration .
Cyanoformate Esters vs. Hydroxyimino Groups
The cyanoformate ester in the target compound differs from hydroxyimino-containing analogs (e.g., 23-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one). Cyanoformate esters are more electrophilic due to the electron-withdrawing cyano group, which may enhance reactivity in cyclization or cross-coupling reactions. Hydroxyimino groups, however, participate in hydrogen bonding, influencing solubility and target binding .
Research Implications
The 2,6-difluorophenyl group in the target compound may improve thermal stability compared to 2,4-difluorophenyl analogs due to reduced steric strain. Its cyanoformate ester group could facilitate applications in agrochemical or pharmaceutical intermediates, though direct biological data are absent in the provided evidence. Further studies should explore its reactivity in Suzuki-Miyaura couplings or as a ligand in coordination chemistry, leveraging fluorine’s ortho-directing effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate, and how do reaction conditions influence yield and stereoselectivity?
- Methodological Answer : The compound is synthesized via hydrazone formation between 2,6-difluorophenylhydrazine and ethyl cyanoformate. Key parameters include pH control (6.5–7.5) to avoid side reactions and temperature optimization (60–80°C) to enhance reaction kinetics. Microwave-assisted synthesis (e.g., 100 W, 30 min) can improve yield (75–85%) compared to conventional reflux (60–70%) by reducing decomposition .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Use -NMR to confirm E/Z isomerism (δ 8.2–8.5 ppm for hydrazone protons).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C=N bond length ~1.28 Å) .
- FT-IR : Confirms functional groups (C≡N stretch ~2200 cm, C=O ~1700 cm).
- Mass Spectrometry : ESI-MS in positive ion mode identifies molecular ion [M+H] and fragmentation patterns.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H contacts contribute 12–15% to crystal packing) .
Q. How does the 2,6-difluorophenyl substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : Fluorine’s electron-withdrawing effect stabilizes the hydrazone moiety, increasing electrophilicity at the cyano group. Computational DFT studies (B3LYP/6-31G*) show a 10–15% reduction in LUMO energy compared to non-fluorinated analogs, enhancing nucleophilic attack susceptibility .
Advanced Research Questions
Q. What theoretical frameworks guide the study of this compound’s environmental fate and ecotoxicological impacts?
- Phase 1 : Determine log (octanol-water) to assess bioaccumulation potential.
- Phase 2 : Use OECD Test Guideline 307 for soil degradation studies under aerobic conditions.
- Phase 3 : Evaluate cytotoxicity via Daphnia magna assays (LC > 100 mg/L suggests low acute toxicity).
Q. How can contradictions between experimental and computational data on this compound’s reactivity be resolved?
- Methodological Answer :
- Case Study : If DFT predicts higher electrophilicity than observed experimentally, re-evaluate solvent effects (e.g., PCM models for acetonitrile vs. gas phase).
- Statistical Tools : Use multivariate analysis (PCA) to identify outliers in kinetic data .
- Validation : Cross-reference with XPS or Raman spectroscopy to confirm charge distribution .
Q. What advanced strategies optimize its application in medicinal chemistry (e.g., as a kinase inhibitor precursor)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the ethyl ester group to tert-butyl for enhanced lipophilicity (clog from 1.2 to 2.5).
- Biological Assays : Screen against HeLa cells using MTT assays; IC values < 10 µM indicate therapeutic potential.
- Metabolic Stability : Incubate with liver microsomes (human, rat) to assess CYP450-mediated oxidation rates .
Methodological Framework Integration
Q. How can a hybrid experimental-computational approach resolve ambiguities in reaction mechanisms involving this compound?
- Answer :
Kinetic Isotope Effects (KIE) : Compare for hydrazone proton transfer to identify rate-determining steps.
DFT-MD Simulations : Model transition states (e.g., N–N bond rotation barriers) and compare with Eyring plots from Arrhenius data .
Validation : Synchrotron XRD can detect transient intermediates in real-time .
Data Presentation Standards
Critical Analysis Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
